3-Hydroxy-5-methyl-L-tyrosine

Enzyme kinetics saframycin biosynthesis heme peroxidase

3-Hydroxy-5-methyl-L-tyrosine (CAS 582320-57-8; synonym: 5-hydroxy-3-methyl-L-tyrosine) is a non-proteinogenic L-tyrosine derivative belonging to the catechol amino acid sub-class, featuring a methyl substituent at ring position 3 and a hydroxyl group at position 5. With molecular formula C₁₀H₁₃NO₄ and monoisotopic mass 211.0845 Da, it is distinct from common hydroxylated tyrosine analogs such as L-DOPA (3,4-dihydroxy) by its specific 3-methyl-5-hydroxy substitution pattern.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
CAS No. 582320-57-8
Cat. No. B12592949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-methyl-L-tyrosine
CAS582320-57-8
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)O)CC(C(=O)O)N
InChIInChI=1S/C10H13NO4/c1-5-2-6(3-7(11)10(14)15)4-8(12)9(5)13/h2,4,7,12-13H,3,11H2,1H3,(H,14,15)/t7-/m0/s1
InChIKeyBIPUEBQLNUMSEB-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-5-methyl-L-tyrosine (CAS 582320-57-8) – Compound Identity, Classification, and Procurement-Relevant Context


3-Hydroxy-5-methyl-L-tyrosine (CAS 582320-57-8; synonym: 5-hydroxy-3-methyl-L-tyrosine) is a non-proteinogenic L-tyrosine derivative belonging to the catechol amino acid sub-class, featuring a methyl substituent at ring position 3 and a hydroxyl group at position 5 [1]. With molecular formula C₁₀H₁₃NO₄ and monoisotopic mass 211.0845 Da, it is distinct from common hydroxylated tyrosine analogs such as L-DOPA (3,4-dihydroxy) by its specific 3-methyl-5-hydroxy substitution pattern [2]. The compound functions as an obligate biosynthetic intermediate in the saframycin A pathway in Streptomyces lavendulae, where it is enzymatically generated by the heme peroxidase SfmD (EC 1.11.2.5) through regioselective hydroxylation of 3-methyl-L-tyrosine and is subsequently O-methylated to yield 3-hydroxy-5-methyl-O-methyltyrosine, the core tetrahydroisoquinoline building block of saframycin A [3][4].

3-Hydroxy-5-methyl-L-tyrosine (CAS 582320-57-8) – Why Generic Substitution with In-Class Tyrosine Analogs Is Not Supported by Evidence


Despite sharing the L-tyrosine backbone, 3-hydroxy-5-methyl-L-tyrosine cannot be substituted with structurally proximal analogs such as L-tyrosine, L-DOPA, 3-methyl-L-tyrosine, or α-methyl-L-tyrosine for applications requiring this specific substitution pattern. First, the 3-methyl-5-hydroxy arrangement is a strict structural determinant for downstream biosynthetic processing: only this precise regioisomer serves as the competent substrate for SfmM3-mediated O-methylation en route to the saframycin A pharmacophore; neither L-DOPA (3,4-dihydroxy) nor 3-methyl-L-tyrosine (lacking the 5-OH) can fulfill this role [1]. Second, the enzymatic machinery that generates this compound—SfmD—exhibits measurable kinetic discrimination favoring 3-methyl-L-tyrosine over L-tyrosine, confirming that the methyl at position 3 is a critical substrate-recognition element [2]. Generic replacement with any single-substituted tyrosine derivative would therefore break the biosynthetic logic of the saframycin pathway and is incompatible with experimental protocols requiring authentic 3-hydroxy-5-methyl-L-tyrosine as a reference standard, enzyme substrate, or synthetic building block [3].

3-Hydroxy-5-methyl-L-tyrosine (CAS 582320-57-8) – Product-Specific Quantitative Differentiation Evidence


SfmD Preferential Substrate Kinetics: 3-Methyl-L-tyrosine vs. L-Tyrosine – Km and kcat Comparison

The SfmD heme peroxidase that generates 3-hydroxy-5-methyl-L-tyrosine exhibits clear kinetic preference for the methylated substrate 3-methyl-L-tyrosine (3-Me-Tyr) over L-tyrosine (Tyr). Under identical optimized conditions (100 mM Tris-HCl, pH 9.0, 25°C, excess H₂O₂), SfmD displays a Km of 0.64 ± 0.09 mM and kcat of 17.8 ± 1.2 min⁻¹ toward 3-Me-Tyr, compared with Km of 1.0 ± 0.2 mM and kcat of 12.3 ± 1.2 min⁻¹ toward Tyr [1]. This yields a ~1.6-fold lower Km and ~1.4-fold higher kcat for the methylated substrate, and the specificity constant (kcat/Km) further confirms 3-Me-Tyr as the kinetically preferred substrate [1]. Independent crystallographic and mechanistic studies with tag-free SfmD confirm that 3-Me-Tyr is the native substrate and that L-Tyr hydroxylation yields L-DOPA rather than the 5-methylated product, reinforcing that the 3-methyl group is a critical substrate-recognition determinant [2].

Enzyme kinetics saframycin biosynthesis heme peroxidase

Regioselectivity of SfmD-Catalyzed Hydroxylation: Exclusive 5-Position Hydroxylation vs. Non-Enzymatic or Alternative Enzymatic Outcomes

SfmD catalyzes the monooxygenation of 3-methyl-L-tyrosine with absolute regioselectivity for the 5-position of the phenyl ring, producing exclusively 3-hydroxy-5-methyl-L-tyrosine. HPLC analysis with authentic standards confirms a single product peak eluting at 4.3 min with λmax = 279 nm, distinct from the substrate 3-Me-Tyr (retention time difference, λmax = 276 nm) [1]. Isotopic labeling experiments with H₂¹⁸O₂ produced an [M+2] product, confirming that the inserted oxygen atom originates from the peroxide oxidant and occupies the 5-position [2]. In contrast, non-enzymatic chemical hydroxylation of 3-methyl-L-tyrosine would yield a mixture of regioisomers (2-, 5-, and 6-hydroxy products), while pterin-dependent tyrosine hydroxylase (TH) acts on L-tyrosine at the 3-position to produce L-DOPA rather than a 5-hydroxy-3-methyl species [3]. This absolute regiochemical fidelity is essential for downstream saframycin assembly, as the 5-OH group is the site of subsequent O-methylation by SfmM3 [4].

Regioselective hydroxylation biocatalysis saframycin A

Comparative Substrate Channeling: SfmD/SacD Ortholog Kinetic Fidelity vs. Off-Pathway Tyrosine Hydroxylases

The biosynthetic commitment to 3-hydroxy-5-methyl-L-tyrosine is conserved across the saframycin/safracin family. Both SfmD (Streptomyces lavendulae, saframycin pathway) and its ortholog SacD (Pseudomonas fluorescens, safracin pathway) function as heme-containing peroxidases that hydroxylate 3-methyl-L-tyrosine to the identical 3-hydroxy-5-methyl-L-tyrosine product [1]. BRENDA-curated kinetic data confirm Km values of 0.63–0.76 mM for 3-methyl-L-tyrosine across independent measurements, compared with Km = 1.0 mM for L-tyrosine, all at pH 9.0, 25°C [2]. SacD characterization further demonstrated that this enzymatic activity is not promiscuous: neither O-methyl-tyrosine nor 3-Me-OMe-Tyr serve as competent substrates, indicating that the free phenolic hydroxyl at position 4 and the methyl at position 3 are both required for substrate recognition [1][3]. This dual-filter specificity—requiring both the 3-methyl and the free 4-hydroxy group—means that 3-hydroxy-5-methyl-L-tyrosine occupies a unique node in the biosynthetic network that cannot be bypassed with commercially available mono-substituted tyrosine analogs.

Biosynthetic pathway fidelity SacD ortholog substrate specificity

Structural Distinction from L-DOPA: Substitution Pattern Impact on Downstream Methyltransferase Compatibility

3-Hydroxy-5-methyl-L-tyrosine is the dedicated substrate for the pathway-specific O-methyltransferase SfmM3 (EC 2.1.1.M6), which methylates the 4-hydroxyl group to yield 3-hydroxy-5-methyl-O-methyltyrosine—the direct precursor incorporated into the saframycin A pentacyclic core [1]. L-DOPA (3,4-dihydroxy-L-phenylalanine), despite being the most commercially prevalent dihydroxylated tyrosine analog, cannot substitute in this role: L-DOPA bears hydroxyls at positions 3 and 4 with no 5-methyl substituent, and its methylation by catechol-O-methyltransferase (COMT) occurs preferentially at the 3-hydroxyl, yielding 3-methoxytyrosine rather than the 4-methoxy-5-methyl pattern required for saframycin assembly [2]. The presence of the 5-methyl group in 3-hydroxy-5-methyl-L-tyrosine electronically and sterically directs the regiochemistry of subsequent O-methylation, a property absent in all unsubstituted catechol amino acids [3]. This structure-function relationship was confirmed by heterologous expression studies: only when the complete sfmD/sfmM2/sfmM3 cassette was present was 3-hydroxy-5-methyl-O-methyltyrosine produced; substitution with L-DOPA or 3-methyl-L-tyrosine alone failed to yield the methylated product [1].

SfmM3 methyltransferase substrate recognition O-methylation

Crystal Structure-Based Evidence of 3-Me-Tyr-Induced Conformational Change: Substrate-Specific Heme Activation

The 1.78 Å de novo crystal structure of SfmD (PDB: 6VDQ) reveals that 3-methyl-L-tyrosine binding triggers a specific conformational rearrangement of the heme center: one axial histidine ligand (His274) dissociates from the ferric iron upon substrate binding, creating a vacant coordination site for dioxygen activation [1]. This substrate-gated mechanism is observed with 3-Me-Tyr but not with L-tyrosine or other analogs tested, as confirmed by EPR spectroscopy and redox-linked structural determinations. Mutagenesis of the unique Cys317 thioether linkage—a novel heme-binding motif (HxnHxxxC, n ≈ 38) not found in any other tyrosine-hydroxylating enzyme—abolishes all catalytic activity toward 3-Me-Tyr, confirming that the heme cofactor architecture is specifically evolved for this substrate [1][2]. In contrast, pterin-dependent tyrosine hydroxylase (TH) employs a non-heme iron center and hydroxylates at the 3-position of L-tyrosine, and heme-dependent tryptophan dioxygenases (TDO/IDO) act on indole substrates rather than phenyl substrates, placing SfmD and its product 3-hydroxy-5-methyl-L-tyrosine in a mechanistically unique category [2].

Crystallography heme cofactor substrate-induced fit

3-Hydroxy-5-methyl-L-tyrosine (CAS 582320-57-8) – High-Confidence Research and Industrial Application Scenarios


Authentic Reference Standard for Saframycin A Biosynthetic Pathway Reconstitution

In heterologous expression or in vitro reconstitution studies of the saframycin A biosynthetic pathway, 3-hydroxy-5-methyl-L-tyrosine serves as the essential analytical reference standard for verifying SfmD enzyme activity. HPLC-based enzyme assays require the authentic compound for retention time matching (4.3 min on Inertsil ODS-EP column, λmax = 279 nm) and mass spectrometric confirmation (monoisotopic mass 211.0845 Da) [1]. The kinetic parameters established by Tang et al. (Km = 0.64 mM, kcat = 17.8 min⁻¹ for SfmD with 3-Me-Tyr) provide the quantitative benchmark against which SfmD activity must be calibrated [2]. L-DOPA or other hydroxylated tyrosine standards cannot substitute because they exhibit different chromatographic retention times and distinct mass spectra [1].

Substrate for SfmM3 O-Methyltransferase Characterization and Engineering

3-Hydroxy-5-methyl-L-tyrosine is the obligate substrate for the pathway-specific O-methyltransferase SfmM3 (EC 2.1.1.M6), which catalyzes the final tailoring step yielding 3-hydroxy-5-methyl-O-methyltyrosine, the monomeric building block of the saframycin tetrahydroisoquinoline core [1]. Enzyme kinetic characterization, substrate specificity profiling, and protein engineering campaigns directed at SfmM3 require highly pure 3-hydroxy-5-methyl-L-tyrosine as the substrate. Heterologous expression studies confirmed that the sfmD/sfmM2/sfmM3 cassette produces 3-OH-5-Me-OMe-Tyr only when 3-hydroxy-5-methyl-L-tyrosine is generated in situ; no alternative tyrosine analog tested can bypass this intermediate [1][2].

Biocatalytic Production of Non-Proteinogenic Amino Acid Building Blocks for Tetrahydroisoquinoline Alkaloid Synthesis

The SfmD-catalyzed regioselective hydroxylation of 3-methyl-L-tyrosine to 3-hydroxy-5-methyl-L-tyrosine represents a biocatalytic route to a catechol amino acid with a substitution pattern inaccessible through standard chemical synthesis without protecting-group strategies [1]. Given the clinical relevance of tetrahydroisoquinoline analogs (e.g., ET-743/trabectedin, Zalypsis), 3-hydroxy-5-methyl-L-tyrosine is a strategic intermediate for medicinal chemistry programs exploring semi-synthetic or chemoenzymatic routes to saframycin congeners [2]. The crystal structure of SfmD (1.78 Å resolution, PDB 6VDQ) provides a platform for rational enzyme engineering to broaden substrate scope, for which the authentic hydroxylated product is required as a reference in screening campaigns [3].

Differentiation Standard in Metabolomics and Natural Product Discovery Screening

In untargeted metabolomics studies of Streptomyces and Pseudomonas spp. producing tetrahydroisoquinoline alkaloids, 3-hydroxy-5-methyl-L-tyrosine serves as a pathway-specific biomarker detectable by LC-MS/MS. The compound's exact monoisotopic mass (211.0845 Da, molecular formula C₁₀H₁₃NO₄) and characteristic fragmentation pattern enable confident discrimination from isobaric tyrosine metabolites such as L-DOPA (monoisotopic mass 197.0688 Da) and 3-methyl-L-tyrosine (monoisotopic mass 195.0895 Da) [1][2]. Procurement of the authentic compound as a quantitative standard is essential for LC-MS/MS method validation and for distinguishing active saframycin-producing strains from non-producing isolates in microbial natural product discovery pipelines [2].

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